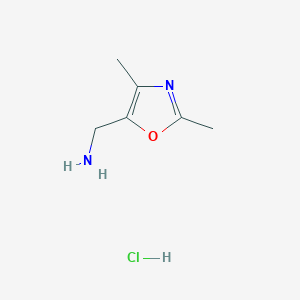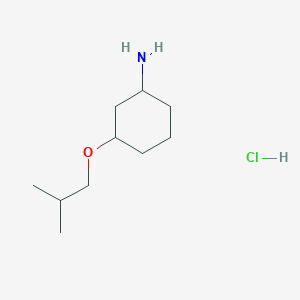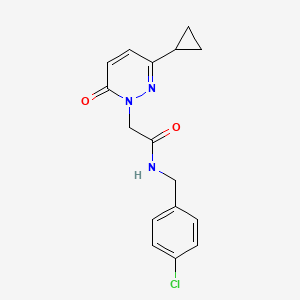![molecular formula C12H14O3 B2747787 2-[(4-Cyclopropyloxyphenoxy)methyl]oxirane CAS No. 2408963-44-8](/img/structure/B2747787.png)
2-[(4-Cyclopropyloxyphenoxy)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Cyclopropyloxyphenoxy)methyl]oxirane” is a chemical compound . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of oxiranes, such as “this compound”, often involves the reaction of an alkene with a peroxycarboxylic acid . Another method involves the treatment of a halohydrin with a base, causing an intramolecular Williamson ether synthesis . A specific method for the synthesis of a similar compound, “2-(4-phenoxyphenyl)oxirane”, involves a reaction with sulfur ylide .Molecular Structure Analysis
The molecular formula of “this compound” is C12H14O3 . The molecular weight is 206.241 .Chemical Reactions Analysis
Oxiranes, including “this compound”, can undergo ring-opening reactions. These reactions can proceed by either S_N2 or S_N1 mechanisms, depending on the nature of the epoxide and on the reaction conditions .Aplicaciones Científicas De Investigación
Selective Oxidation of Hydrocarbons
A study by D’Accolti et al. (2003) discusses the oxyfunctionalization of non-natural targets bearing cyclopropyl moieties by dioxiranes. The research explores how powerful methyl(trifluoromethyl)dioxirane was used for the direct oxyfunctionalization of various hydrocarbons, highlighting the impact of cyclopropyl activation of alpha-C-H bonds and demonstrating the selectivity and reactivity of the process (D’Accolti et al., 2003).
Catalytic Hydrogenation
Kuevi et al. (2012) conducted a theoretical study on the catalytic hydrogenation of oxirane and its methyl derivative in the presence of aluminium chloride (AlCl3), leading to ethanol and propan-1-ol. The study provides insight into the mechanisms of these reactions and contributes to the understanding of catalytic processes involving oxirane compounds (Kuevi et al., 2012).
Polymer Chemistry and Molecular Structure
Merlani et al. (2015) focused on the ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether with a carbonyl–aromatic π-stacked structure. This study illuminates the potential of specific oxirane compounds in synthesizing polymers with unique structural and electronic properties (Merlani et al., 2015).
Metabolism and Molecular Toxicology of Isoprene
Watson et al. (2001) explored the metabolism and molecular toxicology of isoprene, a compound related to oxirane through its metabolic processes involving epoxidation. The study provides insights into the biological effects and toxicological responses of isoprene and its metabolites, contributing to the understanding of chemical exposure risks (Watson et al., 2001).
Cycloaddition with Carbon Dioxide
Sako et al. (2002) investigated the cycloaddition of an oxirane group with carbon dioxide in supercritical homogeneous states, aiming to produce cyclic carbonate compounds. This research highlights the potential of oxirane compounds in carbon capture and utilization technologies, showcasing their relevance in green chemistry applications (Sako et al., 2002).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[(4-cyclopropyloxyphenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-10(15-11-5-6-11)4-2-9(1)13-7-12-8-14-12/h1-4,11-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVMPPPZVJHQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-fluorophenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2747705.png)
![Methyl 2-[(4-methoxycarbonylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2747706.png)

![N-methyl-2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2747708.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2747710.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2747711.png)


![2-[[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[1,2]pyrano[2,4-b]pyrimidin-4-yl]sulfanyl]-1-morpholin-4-yl-ethanone](/img/structure/B2747718.png)
![7-(2-methoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2747720.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2747722.png)
![N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide](/img/structure/B2747724.png)

![3-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2747727.png)
